2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo-
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Overview
Description
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE is an organic compound with the molecular formula C11H13NO3. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE typically involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazines, which can be further utilized in different applications.
Scientific Research Applications
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(6-CHLORO-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETAMIDE: This compound has a similar structure but with a chlorine atom instead of a methyl group.
METHYL (3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETATE: This compound has a methyl ester group instead of an acetamide group.
Uniqueness
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the acetamide functionality contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-3-9-8(4-7)13(5-10(12)14)11(15)6-16-9/h2-4H,5-6H2,1H3,(H2,12,14) |
InChI Key |
MATMPHDZHIMZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N |
Origin of Product |
United States |
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